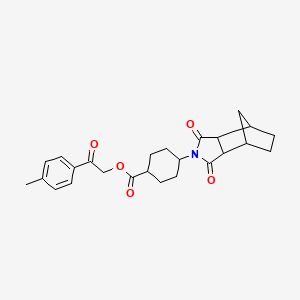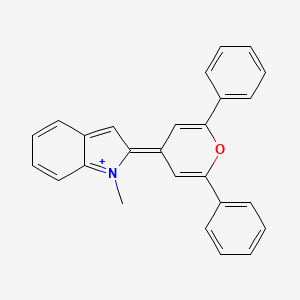![molecular formula C31H38N2O3 B12468990 N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide CAS No. 4534-36-5](/img/structure/B12468990.png)
N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl ether group, a hydrazide linkage, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide typically involves a multi-step process:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)benzaldehyde.
Hydrazone Formation: The 2-(benzyloxy)benzaldehyde is then reacted with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide under acidic conditions to form the hydrazone linkage. This step often requires a catalyst such as acetic acid and is carried out under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and gene expression. The phenolic moiety contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide analogs
- Other hydrazone derivatives with similar structural motifs
Uniqueness
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is unique due to its combination of a benzyl ether group, a hydrazone linkage, and a phenolic moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
4534-36-5 |
|---|---|
Molekularformel |
C31H38N2O3 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(2-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C31H38N2O3/c1-30(2,3)25-18-23(19-26(29(25)35)31(4,5)6)16-17-28(34)33-32-20-24-14-10-11-15-27(24)36-21-22-12-8-7-9-13-22/h7-15,18-20,35H,16-17,21H2,1-6H3,(H,33,34) |
InChI-Schlüssel |
MUMYQVVGJGUMLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)

![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)
![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12468954.png)

![3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B12468958.png)
